4'-Hydroxyflavone

概述

描述

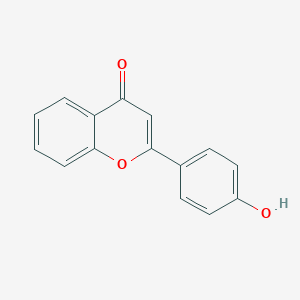

4’-Hydroxyflavone is a naturally occurring flavonoid, specifically a member of the flavone family. It is characterized by the presence of a hydroxyl group at the 4’ position of the flavone structure. This compound is found in various plants, including celery, red peppers, citrus fruits, parsley, berries, tea, and onions . It is known for its potential cosmetic and clinical applications due to its antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions: 4’-Hydroxyflavone can be synthesized through several methods, one of which involves the Baker-Venkataraman rearrangement. This classic method includes three steps: esterification, rearrangement, and cyclization . In a modified one-pot synthesis, 2-hydroxyacetophenone is treated with 4-substituted aroyl chloride in the presence of potassium carbonate and pyridine in acetone/water mixture . This method yields various 4’-substituted flavone derivatives in high yield (≥70%) .

Industrial Production Methods: Industrial production of 4’-Hydroxyflavone typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 4’-Hydroxyflavone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavones.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the flavone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavones.

Substitution: Halogenated, nitrated, and sulfonated flavone derivatives.

科学研究应用

Chemical Applications

1. Synthesis of Flavonoid Derivatives

4'-Hydroxyflavone serves as a precursor for synthesizing various flavonoid derivatives. This capability is crucial in developing new compounds with enhanced biological activities or improved pharmacological properties. The compound's structure allows for modifications that can lead to derivatives with specific desired functions.

2. Antioxidant and Antimicrobial Properties

Research indicates that this compound exhibits notable antioxidant and antimicrobial activities. These properties are attributed to its ability to scavenge free radicals and inhibit microbial growth, making it a candidate for further studies in food preservation and health supplements .

Biological Applications

1. Regulation of Lipid Metabolism

this compound has been shown to inhibit the activity of sterol regulatory element-binding proteins (SREBPs), which are critical transcription factors in lipid metabolism. Studies demonstrate that this compound can suppress fatty acid and cholesterol synthesis in human hepatoma cells, suggesting its potential use in treating conditions like hepatic steatosis and dyslipidemia .

2. Anti-Cancer Potential

Numerous studies have highlighted the anti-cancer properties of this compound. It has been observed to induce apoptosis in various cancer cell lines and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival . For instance, research indicates that derivatives of this compound can enhance the efficacy of existing chemotherapy agents by overcoming drug resistance in cancer cells .

Industrial Applications

1. Cosmetics

Due to its antioxidant properties, this compound is utilized in cosmetic formulations aimed at reducing skin aging and treating conditions like psoriasis and photo-aging. Its ability to protect against oxidative stress makes it an attractive ingredient in anti-wrinkle products .

2. Natural Dyes

The compound's color characteristics allow it to be employed as a natural dye for textiles. Its application in this area not only provides an eco-friendly alternative to synthetic dyes but also leverages its biocompatibility .

Case Study 1: Hepatic Steatosis

A study conducted on human hepatoma Huh-7 cells demonstrated that this compound effectively reduced the expression of genes associated with fatty acid synthesis. This finding positions the compound as a potential therapeutic agent for managing fatty liver disease .

Case Study 2: Cancer Treatment

In vitro experiments on breast cancer cell lines showed that this compound derivatives exhibited significant anti-proliferative effects compared to their methoxy counterparts. This suggests that structural modifications can enhance the therapeutic efficacy of flavonoids against cancer .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Properties |

|---|---|---|

| Chemistry | Synthesis of flavonoid derivatives | Precursor for new compounds |

| Biology | Antioxidant, antimicrobial | Scavenges free radicals, inhibits microbial growth |

| Lipid Metabolism | Treatment for hepatic steatosis | Inhibits SREBP activity |

| Cancer Research | Induces apoptosis in cancer cells | Modulates signaling pathways |

| Cosmetics | Anti-wrinkle products | Reduces oxidative stress |

| Natural Dyes | Eco-friendly textile dyeing | Biocompatible coloring agent |

作用机制

4’-Hydroxyflavone exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Enzyme Inhibition: It inhibits enzymes such as SREBP, which regulate lipid homeostasis.

Signal Transduction: It modulates signaling pathways involved in inflammation and cell proliferation.

相似化合物的比较

Quercetin: Another flavonoid with strong antioxidant properties.

Kaempferol: Known for its anticancer and anti-inflammatory effects.

Myricetin: Exhibits antiviral and neuroprotective activities.

Fisetin: Has potential as an anti-aging and neuroprotective agent.

Uniqueness: 4’-Hydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

生物活性

4'-Hydroxyflavone, a member of the flavonoid family, exhibits a wide array of biological activities that have garnered significant research interest. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 4' position of the flavone backbone. This structural feature is crucial for its biological activity, particularly its antioxidant properties. The bond dissociation enthalpy (BDE) for hydrogen atom transfer (HAT) in this compound indicates that the hydroxyl group significantly enhances its ability to scavenge free radicals, making it a potent antioxidant .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antioxidant Activity : The presence of hydroxyl groups in flavones contributes to their ability to neutralize free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that this compound exhibits strong antioxidant properties, which are essential for preventing cellular damage and various diseases .

- Anticancer Effects : Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MDA-MB231), colorectal cancer (HCT116), and leukemia (K562). The compound induces cell cycle arrest and apoptosis in these cancer cells through multiple mechanisms, including inhibition of specific kinases involved in cell cycle regulation .

- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases such as Alzheimer's .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The hydroxyl group at the 4' position facilitates the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage .

- Cell Cycle Regulation : Studies have indicated that this compound can inhibit specific serine-threonine kinases involved in cell cycle progression. This inhibition leads to cell cycle arrest, particularly in cancer cells .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, which involve mitochondrial membrane permeabilization and subsequent caspase activation .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different cell lines:

| Study | Cell Line | Findings |

|---|---|---|

| Himeji et al. (2007) | MDA-MB231 | Inhibited cell proliferation and induced apoptosis. |

| Nayak et al. (2014) | HCT116 | Induced G1 phase arrest and downregulated cyclin D1 expression. |

| Wang et al. (2018) | K562 | Triggered apoptosis via caspase activation. |

These findings highlight the potential of this compound as a therapeutic agent against various cancers.

属性

IUPAC Name |

2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGLJXBLXNNCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877680 | |

| Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-63-9 | |

| Record name | 4′-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I6VZR0K67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4'-Hydroxyflavone?

A1: this compound has a molecular formula of C15H10O3 and a molecular weight of 238.24 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy are commonly used for structural characterization. These techniques provide information on functional groups, proton and carbon environments, and can aid in distinguishing between isomers. []

Q3: How does this compound interact with protein targets?

A3: Studies have shown that this compound exhibits binding affinity to human serum albumin (HSA), particularly within the hydrophobic pockets of subdomain IIA (site I). [] This interaction is primarily driven by electrostatic forces and ionic interactions. It also interacts with and inhibits the enzyme Casein Kinase 2 (CK2). [, ]

Q4: Does the position of the hydroxyl group affect the biological activity of hydroxyflavones?

A4: Yes, the position of the hydroxyl group significantly influences the biological activity of hydroxyflavones. For example, 2'-Hydroxyflavone demonstrates more potent antiplatelet effects than 3'- and this compound. [] This difference in activity is attributed to variations in their interactions with biological targets and subsequent downstream effects. [, , , ]

Q5: What are the metabolic pathways of this compound in biological systems?

A5: Studies using guinea pig models have shown that flavone, a precursor to this compound, is metabolized to this compound and excreted in the urine. [] Microbial metabolism studies have further revealed the formation of 3',4'-dihydroxyflavone from both flavone and this compound. [, ]

Q6: Does this compound exhibit anti-cancer properties?

A7: While this compound itself has not been extensively studied for its anti-cancer properties, research on related compounds like 3,4-dihydroxychalcone and 3,4,4'-trihydroxychalcone, which can be derived from this compound, has shown potent cytotoxicity against various human tumor cell lines in vitro. []

Q7: What is the role of this compound in modulating macrophage activity?

A8: In vitro studies have shown that this compound and its derivatives can modulate the luminol-dependent chemiluminescence of murine macrophages, a process indicative of reactive oxygen species production. [] This suggests a potential role in regulating inflammatory responses.

Q8: How can this compound be used to combat fungicide resistance?

A9: Research has identified a this compound derivative, 2-(4-ethoxy-phenyl)-chromen-4-one, as a potent inhibitor of energy-dependent fungicide efflux transporters in Pyrenophora tritici-repentis, the causal agent of wheat tan spot. [] This finding offers a potential strategy to overcome fungicide resistance by blocking the efflux pumps that expel fungicides from fungal cells.

Q9: How is computational chemistry employed in studying this compound?

A10: Computational methods like molecular docking are used to predict the binding modes and affinities of this compound and its derivatives with biological targets like enzymes and proteins. [] These insights are crucial for understanding structure-activity relationships and guiding the design of novel drug candidates.

Q10: Can QSAR models predict the activity of this compound derivatives?

A11: Yes, QSAR models can be developed using experimental data and computational descriptors to establish correlations between the structure of this compound derivatives and their biological activities. [] These models help prioritize the synthesis and evaluation of novel compounds with improved potency and selectivity.

Q11: What is the significance of summation solute hydrogen bonding acidity (A) in drug development based on this compound?

A12: The Abraham summation solute hydrogen bonding acidity (A) is a crucial descriptor in QSAR models and the general solvation equation. [] It quantifies a molecule's tendency to act as a hydrogen bond donor and is valuable for predicting drug absorption and uptake. Understanding the A values of this compound and its derivatives can guide the design of compounds with desired pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。